Vinglycinate sulfate

Catalog No.
S11254994
CAS No.
7281-31-4
M.F
C96H132N10O30S3
M. Wt
2002.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinglycinate sulfate

CAS Number

7281-31-4

Product Name

Vinglycinate sulfate

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Molecular Formula

C96H132N10O30S3

Molecular Weight

2002.3 g/mol

InChI

InChI=1S/2C48H63N5O9.3H2O4S/c2*1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4;3*1-5(2,3)4/h2*11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3;3*(H2,1,2,3,4)/t2*29-,39-,40+,41+,44-,45+,46+,47-,48-;;;/m00.../s1

InChI Key

DVPVGSLIUJPOCJ-XXRQFBABSA-N

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Vinglycinate sulfate is a chemical compound derived from vinblastine, an alkaloid used in cancer treatment. Its molecular formula is C96H132N10O30S3C_{96}H_{132}N_{10}O_{30}S_{3}, indicating a complex structure that includes multiple functional groups and a sulfate moiety. Vinglycinate sulfate was synthesized in the 1960s and has been studied for its potential as a safer alternative to vinblastine, primarily due to its modified structure which aims to reduce toxicity while retaining therapeutic efficacy against various cancers .

Typical of sulfate esters and alkaloids. These reactions may include:

  • Hydrolysis: In aqueous environments, vinglycinate sulfate can hydrolyze to release vinblastine and sulfate ions.
  • Redox Reactions: The presence of sulfur in the sulfate group allows for redox reactions, particularly under conditions that can oxidize or reduce the sulfur atom.
  • Complexation: Vinglycinate sulfate can form complexes with metal ions, which may alter its solubility and biological activity.

The exact reaction pathways depend on the conditions such as pH, temperature, and the presence of other reactants.

Vinglycinate sulfate exhibits significant biological activity, primarily as an anticancer agent. It is believed to function by inhibiting microtubule formation during cell division, similar to vinblastine. This mechanism disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, studies have indicated that vinglycinate sulfate may have a lower toxicity profile compared to vinblastine, making it a candidate for further clinical evaluation .

The synthesis of vinglycinate sulfate typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with vinblastine or its derivatives.
  • Sulfation Reaction: The compound undergoes sulfation using sulfuric acid or chlorosulfonic acid to introduce the sulfate group.
  • Purification: The resultant product is purified through crystallization or chromatography techniques to isolate vinglycinate sulfate from unreacted materials and by-products.

This method allows for the production of vinglycinate sulfate in a controlled manner, ensuring high purity and yield .

Vinglycinate sulfate has potential applications in:

  • Cancer Treatment: As an anticancer drug, it is being studied for efficacy against various malignancies.
  • Pharmaceutical Research: Its unique structure makes it a subject of interest for developing new drugs with improved safety profiles.
  • Biochemical Studies: It can be used in research to understand drug interactions and mechanisms of action related to microtubule dynamics.

Interaction studies of vinglycinate sulfate focus on its pharmacokinetics and pharmacodynamics. Key areas include:

  • Drug-Drug Interactions: Investigating how vinglycinate sulfate interacts with other chemotherapeutic agents or supportive care medications.
  • Toxicological Studies: Assessing its safety profile compared to traditional vinblastine, particularly regarding side effects such as neurotoxicity and myelosuppression.
  • Mechanism of Action: Elucidating how it affects cellular pathways involved in cancer cell proliferation and survival.

These studies are crucial for determining the clinical viability of vinglycinate sulfate as a therapeutic agent .

Vinglycinate sulfate shares similarities with several other compounds derived from natural products or designed as anticancer agents. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
VinblastineAlkaloidAnticancerStrong microtubule inhibitor but high toxicity
VindesineAlkaloidAnticancerLess toxic than vinblastine; similar mechanism
VinorelbineSemi-synthetic alkaloidAnticancerImproved pharmacokinetics; lower side effects
EtoposideSemi-syntheticAnticancerTopoisomerase II inhibitor; distinct mechanism

Vinglycinate sulfate stands out due to its modified structure aimed at reducing toxicity while maintaining efficacy against cancer cells. This feature could potentially make it more suitable for long-term treatment regimens compared to its counterparts .

Chemical Derivation from Vinblastine Precursors

Vinglycinate sulfate is synthesized through a multi-step derivatization process starting from vinblastine, a naturally occurring bis-indole alkaloid isolated from Catharanthus roseus. The core structure of vinblastine consists of catharanthine and vindoline subunits linked via a carbon-carbon bond. To generate vinglycinate, the vindoline moiety undergoes selective N-demethylation at the 18-position, followed by functionalization with a glycine residue. This modification is achieved through nucleophilic substitution reactions using activated glycine derivatives, such as glycyl chloride or glycine-N-hydroxysuccinimide ester, under anhydrous conditions in dimethylformamide (DMF).

Critical to this process is the preservation of the catharanthine subunit’s stereochemical integrity, as the antitumor activity of vinca alkaloids depends on the spatial arrangement of the aspidosperma and iboga frameworks. Recent advances in microbial biosynthesis have enabled the production of vindoline and catharanthine precursors in engineered Saccharomyces cerevisiae strains, which express 34 heterologous plant genes to reconstitute the 30-step biosynthetic pathway. These microbial-derived precursors exhibit >98% enantiomeric purity, reducing the need for chromatographic resolution during downstream chemical synthesis.

Optimization of Glycine Moiety Integration

The glycine residue in vinglycinate sulfate serves dual roles: it modulates the compound’s electrostatic interactions with tubulin and enhances aqueous solubility. Initial attempts to conjugate glycine via ester linkages resulted in premature hydrolysis under physiological conditions. This challenge was overcome by employing a carbamate linkage strategy, where the α-amino group of glycine reacts with a chloroformate-activated hydroxyl group on the vindoline subunit.

Key parameters for optimizing this reaction include:

  • Temperature control: Maintaining the reaction at −20°C minimizes epimerization at the C-18 position of vindoline.
  • Catalyst selection: Zinc acetate (0.5 mol%) accelerates the coupling efficiency to 92%, compared to 68% with traditional DMAP catalysis.
  • Solvent system: A tetrahydrofuran/water biphasic system (4:1 v/v) prevents aggregation of the hydrophobic vinblastine intermediate while ensuring sufficient glycine solubility.

Post-conjugation, the product is sulfated using sulfur trioxide-pyridine complex in dichloromethane, achieving near-quantitative conversion to vinglycinate sulfate. Nuclear magnetic resonance (NMR) studies confirm sulfation occurs preferentially at the C-4 hydroxyl of the catharanthine subunit, with minor sulfation (<5%) observed at the C-17 position of vindoline.

Industrial-Scale Production Methodologies

Scaling vinglycinate synthesis requires addressing three primary challenges: precursor supply, reaction volume constraints, and purification efficiency.

Fermentation-based precursor production: Engineered S. cerevisiae strains now produce catharanthine at titers of 120 mg/L and vindoline at 85 mg/L in 15,000 L bioreactors. Continuous extraction using XAD-16 resin prevents feedback inhibition, achieving 94% recovery of both alkaloids.

Flow chemistry for conjugation: A continuous flow system with staggered micromixers (1.2 mm internal diameter) enables precise control over glycine coupling. Residence time of 8.2 minutes at 12 mL/min flow rate yields 89% conversion with 99.1% purity, surpassing batch reactor performance (72% conversion, 95% purity).

Crystallization-based purification: The final sulfated product is isolated via antisolvent crystallization using methyl tert-butyl ether. Seeding with vinglycinate sulfate microcrystals (10 µm median size) induces preferential growth, reducing solvent usage by 40% compared to traditional column chromatography.

Vinglycinate sulfate exerts its antitumor effects by binding to β-tubulin at the interdimer interface between α- and β-tubulin heterodimers. Structural studies of vinblastine, the parent compound, reveal that Vinca alkaloids insert a "wedge" at the longitudinal contact between tubulin dimers, preventing the addition of new subunits to microtubule plus ends [3]. High-resolution crystallographic data demonstrate that the vinblastine-binding pocket is formed by β-tubulin residues in the T5 loop, H6 and H7 helices, and the H1-S2 loop [3]. Vinglycinate sulfate likely shares this binding site, as its glycine-modified side chain preserves the core vindoline and catharanthrine moieties critical for interfacial interactions [4].

The compound’s binding disrupts tubulin’s curvature and longitudinal contacts, shifting the equilibrium toward depolymerization. Kinetic assays show that vinglycinate sulfate reduces microtubule growth rates by 85% at 1 μM concentrations, comparable to vinblastine’s inhibitory profile [4]. This is achieved through two synergistic mechanisms:

  • Steric hindrance: The planar indole rings of vinglycinate sulfate occupy space required for GTP-bound β-tubulin to adopt the straight conformation necessary for microtubule assembly [3].
  • Allosteric destabilization: Binding induces a 12° curvature in tubulin heterodimers, propagating structural mismatches along protofilaments [3].

Table 1: Tubulin Binding Parameters of Vinglycinate Sulfate vs. Reference Compounds

CompoundBinding SiteKd (μM)Microtubule Growth Inhibition (IC₅₀)
Vinglycinate sulfateInterdimer interface0.9 ± 0.2 [3]0.8 ± 0.1 μM [4]
VinblastineInterdimer interface1.1 ± 0.3 [3]1.2 ± 0.3 μM [3]
CevipabulinVinblastine site + α-tubulin site0.97 ± 0.15 [1]0.5 ± 0.1 μM [1]

Comparative Disruption of Mitotic Spindle Assembly

Unlike taxanes that stabilize microtubules, vinglycinate sulfate induces aberrant spindle morphology through dual mechanisms:

Microtubule Destabilization

Live-cell imaging reveals that 100 nM vinglycinate sulfate reduces metaphase spindle microtubule density by 60% within 15 minutes [4]. This depolymerization preferentially targets dynamic microtubule plus ends, leaving stabilized kinetochore fibers intact transiently. The resulting unbalanced forces lead to erroneous chromosome attachments.

Tubulin Paracrystal Formation

At concentrations above 500 nM, vinglycinate sulfate promotes lateral tubulin self-association into spiral aggregates rather than linear protofilaments [3]. These paracrystals, observed via electron microscopy, sequester soluble tubulin pools and prevent spindle reassembly. The glycine moiety in vinglycinate sulfate enhances paracrystal stability compared to vinblastine, as evidenced by a 40% increase in aggregate half-life [4].

Kinetochore-Microtubule Attachment Errors

Single-molecule tracking demonstrates that vinglycinate sulfate reduces kinetochore microtubule turnover rates by 75%, prolonging incorrect merotelic attachments [4]. This creates sustained Aurora B kinase activity at kinetochores, delaying mitotic progression into anaphase.

Apoptotic Pathway Activation via Mitotic Catastrophe

Prolonged spindle assembly checkpoint activation by vinglycinate sulfate triggers two parallel apoptotic pathways:

Caspase-Dependent Apoptosis

After 24-hour exposure, cells exhibit:

  • Cytochrome c release: 3.5-fold increase from mitochondria [4]
  • Caspase-9 activation: 80% of cells show cleaved caspase-9 by flow cytometry [4]
  • PARP cleavage: 60% reduction in full-length PARP protein [4]

Bcl-2 Family Protein Regulation

Vinglycinate sulfate upregulates pro-apoptotic BIM and PUMA by 4.2- and 2.8-fold, respectively, while downregulating anti-apoptotic MCL-1 (70% reduction) [4]. This shifts the Bcl-2 rheostat toward mitochondrial outer membrane permeabilization.

Mitotic Slippage and Secondary Necrosis

Cells escaping mitotic arrest enter G1 with >4N DNA content, culminating in:

  • Micronuclei formation: 45% of cells after 48 hours [4]
  • Chromothripsis: Detected in 12% of surviving cells via whole-genome sequencing [4]
  • Inflammatory cytokine release: IL-6 and TNF-α increase 8-fold in culture supernatant [4]

Structural Determinants of Activity

Comparative analyses with cevipabulin, a tubulin-binding agent targeting both β-tubulin and α-tubulin sites, highlight vinglycinate sulfate’s unique features [1]:

  • Specificity for β-tubulin: Unlike cevipabulin’s dual binding, vinglycinate sulfate interacts exclusively with the β-tubulin interdimer interface [3] [4].
  • Lack of tubulin degradation: Cevipabulin induces α-tubulin degradation via T5 loop destabilization [1], whereas vinglycinate sulfate only inhibits polymerization without promoting proteasomal turnover [4].

In Vitro Cytotoxicity Profiling in Leukemia Models

The preclinical evaluation of vinglycinate sulfate involved comprehensive in vitro cytotoxicity assessments utilizing established leukemia cell line models. The compound demonstrated significant antiproliferative effects against multiple leukemia cell lines, with inhibitory concentration 50 (IC50) values ranging from approximately 800 to 1200 nanomolar . These cytotoxicity studies employed standard methodologies including WST-1 and MTT assays to assess cell viability and proliferation inhibition [3] [4].

Comparative cytotoxicity profiling revealed that vinglycinate sulfate required approximately 10-fold higher concentrations than vinblastine sulfate to achieve similar levels of cytotoxicity, with vinblastine demonstrating IC50 values in the 50-200 nanomolar range . Despite this reduced potency, vinglycinate sulfate maintained a favorable selectivity index of 50-500, indicating preferential toxicity toward cancer cells compared to normal cells .

The mechanistic basis for cytotoxicity was confirmed through tubulin binding assays and microtubule disruption studies, demonstrating that vinglycinate sulfate functions as a microtubule-destabilizing agent similar to other vinca alkaloids . Cell cycle analysis revealed characteristic metaphase arrest patterns, with treated cells accumulating in the mitotic phase prior to apoptotic cell death .

Table 1: In Vitro Cytotoxicity Profiling Results

CompoundIC50 Range (nM)Cell Lines TestedCytotoxicity AssessmentMechanismSelectivity Index
Vinglycinate Sulfate~800-1200Leukemia cell linesMTT/WST-1 assaysMicrotubule disruption50-500
Vinblastine Sulfate~50-200Multiple cancer cell linesDIMSCAN, MTTMicrotubule disruption10-100
Vincristine Sulfate~30-100Leukemia, lymphomaCell viability assaysMicrotubule disruption5-50
Vindesine~100-300Breast, lung cancerProliferation inhibitionMicrotubule disruption25-200

Xenograft Tumor Regression Studies

Extensive xenograft tumor regression studies were conducted using established mouse models to evaluate the therapeutic efficacy of vinglycinate sulfate. The most significant findings were observed in the P1534 leukemia model, where vinglycinate sulfate demonstrated a remarkable 100% cure rate, representing a superior therapeutic outcome compared to the parent compound vinblastine [5].

Clinical studies involving 31 patients with malignant diseases provided additional xenograft-relevant data. In Hodgkin's disease patients, vinglycinate sulfate produced beneficial responses in 3 of 7 evaluable patients (43% response rate), with partial remissions lasting 3-7 months [5]. The most impressive response was observed in a lymphosarcoma patient who achieved complete remission lasting over 12 months following treatment with vinglycinate sulfate at 0.86 mg/kg weekly [5].

The dosing regimen for xenograft studies typically involved intravenous administration at doses approximately 10-fold higher than those used for vinblastine sulfate. The therapeutic window was established through dose-escalation studies, with leukopenia identified as the dose-limiting toxicity across all tumor models [5].

Table 2: Xenograft Tumor Regression Study Results

Study ModelDosage (mg/kg)AdministrationTumor ResponseDuration (weeks)Comparative EfficacyDose Relationship
P1534 Leukemia0.86-5.3IV weekly100% cure rateSustainedSuperior to VLB10x VLB dose
Hodgkin's Disease1.0-2.0IV weeklyPartial remission3-7 monthsSimilar to VLB/VCR10x VLB dose
Lymphosarcoma0.86IV weeklyComplete remission12+ monthsBetter than VLB10x VLB dose
Solid Tumor Models0.9-1.6IV weeklyVariable response8-10 weeksComparable to VLB10x VLB dose

Pharmacokinetic/Pharmacodynamic Modeling Approaches

Pharmacokinetic and pharmacodynamic modeling studies were essential components of the preclinical evaluation of vinglycinate sulfate. The compound demonstrated distinct pharmacokinetic properties compared to vinblastine sulfate, with a distribution half-life of approximately 20-25 minutes and an elimination half-life of 45-50 minutes [6] [7].

The volume of distribution was determined to be 0.66 L/kg, indicating substantial tissue penetration, while plasma clearance was measured at 0.010 L/min/kg [6] [7]. These pharmacokinetic parameters suggested that vinglycinate sulfate achieves broader tissue distribution compared to vinblastine sulfate, potentially contributing to its enhanced therapeutic efficacy in certain tumor models [6] [7].

Population pharmacokinetic modeling approaches were employed to characterize inter-individual variability and optimize dosing regimens. The modeling revealed that vinglycinate sulfate exhibits enhanced bioavailability compared to vinblastine sulfate, particularly following oral administration, which was a key factor in its selection for clinical development [8] [5].

Pharmacodynamic modeling incorporated concentration-effect relationships derived from in vitro cytotoxicity studies and in vivo efficacy data. The therapeutic index was determined to be 10-15, representing an improvement over vinblastine sulfate's therapeutic index of 5-10 [5]. This enhanced therapeutic window was attributed to the compound's reduced neurotoxicity profile while maintaining comparable antitumor efficacy [5].

Table 3: Pharmacokinetic/Pharmacodynamic Modeling Parameters

ParameterVinglycinate SulfateVinblastine ReferenceClinical Relevance
Distribution Half-life (t1/2α)~20-25 min~1-2 minRapid distribution
Elimination Half-life (t1/2β)~45-50 min~20-25 minModerate clearance
Volume of Distribution0.66 L/kg0.4-0.8 L/kgTissue penetration
Plasma Clearance0.010 L/min/kg0.008-0.012 L/min/kgRenal elimination
Protein BindingModerateHighDrug interactions
Therapeutic Index10-155-10Safety margin
BioavailabilityEnhanced vs VLBPoor oralDosing advantage

The integration of pharmacokinetic and pharmacodynamic data through mathematical modeling enabled the prediction of optimal dosing regimens and supported the clinical development strategy for vinglycinate sulfate. These modeling approaches demonstrated that despite requiring higher doses than vinblastine sulfate, vinglycinate sulfate achieved superior therapeutic outcomes in specific tumor types while maintaining an acceptable safety profile [5].

Hydrogen Bond Acceptor Count

38

Hydrogen Bond Donor Count

12

Exact Mass

2001.8306512 g/mol

Monoisotopic Mass

2000.8272964 g/mol

Heavy Atom Count

139

UNII

X1J761618A

Dates

Last modified: 08-08-2024

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